2-(MORPHOLIN-4-YL)-5-(NAPHTHALEN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
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Overview
Description
2-(MORPHOLIN-4-YL)-5-(NAPHTHALEN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core substituted with a morpholine ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-5-(NAPHTHALEN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Moiety: This step often involves a Suzuki coupling reaction where a naphthalene boronic acid derivative is coupled with a halogenated pyrido[2,3-d]pyrimidine intermediate.
Attachment of the Morpholine Ring: This can be accomplished via nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-5-(NAPHTHALEN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-(MORPHOLIN-4-YL)-5-(NAPHTHALEN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Material Science: Its unique structure allows it to be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules like DNA and proteins.
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-5-(NAPHTHALEN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-1-YL)-4-TRIFLUOROMETHYLQUINOLINE
- 2-(MORPHOLIN-4-YL)-5-(PHENYL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
2-(MORPHOLIN-4-YL)-5-(NAPHTHALEN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material development.
Properties
IUPAC Name |
2-morpholin-4-yl-5-naphthalen-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20-18-17(16-7-3-5-14-4-1-2-6-15(14)16)8-9-22-19(18)23-21(24-20)25-10-12-27-13-11-25/h1-9H,10-13H2,(H,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCMSRSOBIPUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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